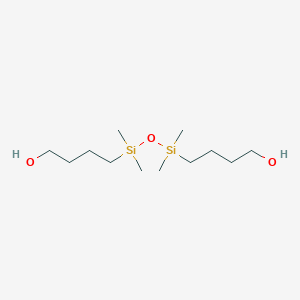

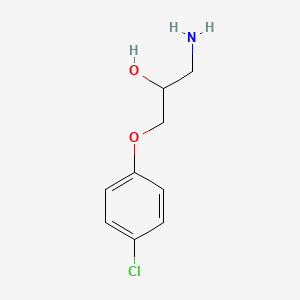

![molecular formula C17H21NO2 B1333199 2-Furfuryl-[1-(4-Methoxyphenyl)-3-methylbut-3-enyl]amin CAS No. 436088-84-5](/img/structure/B1333199.png)

2-Furfuryl-[1-(4-Methoxyphenyl)-3-methylbut-3-enyl]amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

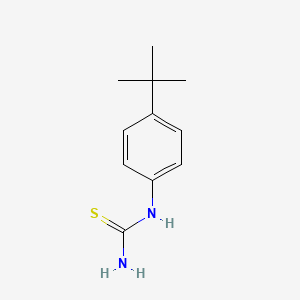

The compound "Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine" is a furan derivative, which is a class of heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, furfuryl-amine derivatives, which are structurally related to the compound , can be formed from ribose and amino acids through a series of reactions involving decarboxylation, isomerization, and hydrolysis . Another approach to synthesizing furan-based compounds involves the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters . Additionally, enantioselective synthesis methods have been developed for furan-2-yl amines and amino acids, utilizing oxazaborolidine-catalyzed reduction of furan-2-yl ketone oximes .

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and diverse. For example, the solid-state structure of a furan compound with a nitro group and methoxy phenyl substituents has been determined using X-ray powder diffraction, revealing a triclinic space group and specific bond angles and lengths . Similarly, the molecular and solid-state structure of other furan derivatives, such as 4-((furan-2-ylmethyl)amino)benzoic acid, has been characterized by spectroscopic methods and X-ray diffraction, with further confirmation by density functional theory (DFT) calculations .

Chemical Reactions Analysis

Furan derivatives can participate in a variety of chemical reactions. Multi-component synthesis methods have been employed to create highly functionalized bifurans and furan-thiophene compounds, involving reactions between furan-2-carbonyl chloride, isocyanides, and acetylenedicarboxylates . The reactivity of furan rings can also be modified through oxidation, leading to the formation of amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The enzymatic synthesis of furan-based polyesters has shown that the number of methylene units in the dicarboxylic segments affects the physical properties of the resulting polymers . Theoretical analyses such as DFT, Hirshfeld surface analysis, and fingerprint plots have been used to understand the intermolecular interactions and physicochemical properties of furan compounds .

Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

Furfuralderivate, einschließlich unserer Zielverbindung, haben sich als potenzielle antimikrobielle Mittel erwiesen. Sie können das Wachstum verschiedener Mikroorganismen hemmen und sind wertvoll bei der Entwicklung neuer Medikamente zur Behandlung von Infektionen .

Antivirale Forschung

Diese Verbindungen zeigen auch antivirale Aktivitäten, wodurch sie zu Kandidaten für die Erforschung und Entwicklung von Behandlungen gegen Virusinfektionen werden .

Antioxidative Eigenschaften

Die antioxidativen Eigenschaften von Furfuralderivaten legen nahe, dass sie in der Forschung zur Bekämpfung oxidativer Stress-bedingter Krankheiten eingesetzt werden könnten .

Antitumor-Studien

Ihr Antitumor-Potenzial macht sie für die Krebsforschung interessant, wo sie Teil von Studien zur Erforschung neuer Krebstherapien sein könnten .

Antihistaminische Wirkungen

Die antihistaminische Aktivität deutet auf mögliche Anwendungen in der Allergiebehandlungsforschung hin und trägt zur Entwicklung neuer Antihistaminika bei .

Fungizid-Entwicklung

Die fungiziden Eigenschaften dieser Verbindungen machen sie nützlich in der landwirtschaftlichen Forschung, insbesondere bei der Entwicklung von Pflanzenschutzmitteln gegen Pilzerreger .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-3-methylbut-3-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13(2)11-17(18-12-16-5-4-10-20-16)14-6-8-15(19-3)9-7-14/h4-10,17-18H,1,11-12H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROBDEBYLPIACA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C1=CC=C(C=C1)OC)NCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378170 |

Source

|

| Record name | N-[(Furan-2-yl)methyl]-1-(4-methoxyphenyl)-3-methylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436088-84-5 |

Source

|

| Record name | N-[1-(4-Methoxyphenyl)-3-methyl-3-buten-1-yl]-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Furan-2-yl)methyl]-1-(4-methoxyphenyl)-3-methylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

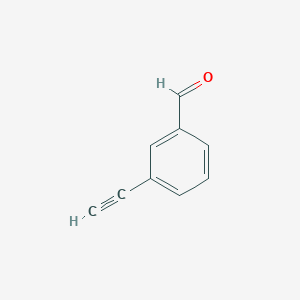

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)